molecular formula C11H16N2O3S2 B6266575 4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide CAS No. 2648994-36-7

4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide

Cat. No.: B6266575
CAS No.: 2648994-36-7
M. Wt: 288.4
InChI Key:
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Description

4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiomorpholine-1,1-dioxide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems can help in maintaining consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are typically employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiomorpholine moiety can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzenesulfonamide: Lacks the thiomorpholine moiety, making it less versatile in certain applications.

    N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzenesulfonamide: Similar structure but without the methyl group, which can affect its reactivity and applications.

Uniqueness

4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in a wide range of scientific research applications, from drug discovery to material science.

Properties

CAS No.

2648994-36-7

Molecular Formula

C11H16N2O3S2

Molecular Weight

288.4

Purity

95

Origin of Product

United States

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